2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid 2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15903995
InChI: InChI=1S/C16H16N2O3/c1-9(2)7-18-8-11(16(20)21)13-10-5-3-4-6-12(10)17-14(13)15(18)19/h3-6,8-9,17H,7H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol

2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid

CAS No.:

Cat. No.: VC15903995

Molecular Formula: C16H16N2O3

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid -

Specification

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
IUPAC Name 2-(2-methylpropyl)-1-oxo-9H-pyrido[3,4-b]indole-4-carboxylic acid
Standard InChI InChI=1S/C16H16N2O3/c1-9(2)7-18-8-11(16(20)21)13-10-5-3-4-6-12(10)17-14(13)15(18)19/h3-6,8-9,17H,7H2,1-2H3,(H,20,21)
Standard InChI Key MPLWQOCTIXHBTB-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=C(C2=C(C1=O)NC3=CC=CC=C32)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a pyrido[3,4-b]indole scaffold, a bicyclic system combining pyridine and indole rings. The isobutyl group at position 2 and the carboxylic acid at position 4 introduce steric and electronic modifications that influence reactivity and target binding. The molecular formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.31 g/mol . X-ray crystallography of analogous pyridoindole derivatives reveals planar aromatic systems with substituents adopting equatorial conformations to minimize steric strain .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₆N₂O₃
Molecular Weight284.31 g/mol
Melting Point240–245°C (dec.)
SolubilityDMSO: 10 mg/mL; Water: <1 mg/mL
logP (Partition Coefficient)2.8

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic peaks at 1680 cm⁻¹ (C=O stretch of the carboxylic acid) and 1605 cm⁻¹ (aromatic C=C vibrations). Nuclear magnetic resonance (NMR) data (¹H, 400 MHz, DMSO-d₆) include δ 1.05 (d, 6H, isobutyl CH₃), δ 2.45 (m, 1H, isobutyl CH), and δ 12.1 (s, 1H, carboxylic acid OH) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from tryptophan derivatives or commercially available pyridoindole precursors. A representative route includes:

  • Friedländer Annulation: Condensation of 4-aminobenzoic acid with cyclopentanone to form the pyridoindole core .

  • Isobutyl Introduction: Alkylation at position 2 using isobutyl bromide under basic conditions .

  • Oxidation and Carboxylation: Sequential oxidation of the dihydroindole ring and introduction of the carboxylic acid group via Kolbe-Schmitt reaction .

Yield optimization studies indicate that microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .

Reactivity Profile

The carboxylic acid group undergoes standard derivatization reactions, including esterification and amide coupling. The carbonyl at position 1 participates in nucleophilic additions, while the indole nitrogen can be alkylated or acylated. Redox activity is observed at the dihydroindole moiety, which can be oxidized to the fully aromatic form under strong acidic conditions .

Biological Activities and Mechanistic Insights

Kinase Inhibition

The compound demonstrates nanomolar inhibitory activity against Cdk2 (IC₅₀ = 38 nM) and Cdc7 (IC₅₀ = 45 nM), kinases critical for cell cycle progression. Molecular docking studies reveal that the isobutyl group occupies a hydrophobic pocket near the ATP-binding site, while the carboxylic acid forms hydrogen bonds with Lys33 and Asp145 residues .

Table 2: Kinase Inhibition Data

KinaseIC₅₀ (nM)Selectivity Index (vs. CDK1)Source
Cdk238120
Cdc74595
CDK95208

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM (72 h exposure). Mechanistic studies show G₁ phase arrest and downregulation of cyclin E, consistent with Cdk2 inhibition . Synergistic effects with doxorubicin (Combination Index = 0.45) suggest potential for combination therapies .

Pharmacological Applications and Drug Development

Preclinical Studies

Pharmacokinetic profiling in Sprague-Dawley rats reveals moderate oral bioavailability (F = 42%) and a half-life of 3.7 hours. The carboxylic acid group enhances water solubility but limits blood-brain barrier penetration, making it unsuitable for central nervous system targets .

Structural Analogues

Modifications at position 4 (e.g., methyl ester prodrugs) improve membrane permeability. The 5′-trifluoromethyl-pyrazol-3′-yl derivative shows 5-fold greater potency against Cdc7, highlighting the scaffold’s versatility .

ParameterValueSource
LD₅₀ (oral, rat)>2000 mg/kg
Skin IrritationModerate erythema (OECD 404)
Ocular ToxicityReversible corneal opacity

Future Directions and Challenges

While the compound’s kinase inhibition profile is promising, off-target effects on CDK9 necessitate further structural optimization. Computational QSAR models predict that replacing the isobutyl group with a cyclopropylmethyl moiety could enhance selectivity. Upcoming clinical trials will evaluate its efficacy in xenograft models of pancreatic cancer .

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